molecular formula C20H25N10O8P B12802627 AZT-P-dda CAS No. 121117-72-4

AZT-P-dda

Cat. No.: B12802627
CAS No.: 121117-72-4
M. Wt: 564.4 g/mol
InChI Key: VWGBUXWULYJCCJ-QKGCVVFFSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of AZT-P-dda involves the coupling of 3’-azido-3’-deoxythymidine with 2’,3’-dideoxyadenosine. The process typically includes the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving automated systems for synthesis and purification. Quality control measures are stringent to ensure the consistency and safety of the final product .

Chemical Reactions Analysis

Types of Reactions

AZT-P-dda undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of oxidized derivatives, while reduction can yield reduced forms of the compound .

Scientific Research Applications

AZT-P-dda has a wide range of scientific research applications:

Mechanism of Action

AZT-P-dda exerts its effects by inhibiting the reverse transcriptase enzyme of HIV. The compound is incorporated into the viral DNA during replication, leading to chain termination and preventing the virus from multiplying. This mechanism involves the conversion of this compound to its active triphosphate form by cellular enzymes, which then competes with natural nucleotides for incorporation into the viral DNA .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its combined properties of both 3’-azido-3’-deoxythymidine and 2’,3’-dideoxyadenosine, which enhance its antiviral efficacy and reduce toxicity compared to its monomeric counterparts. This combination allows for a broader spectrum of activity and improved therapeutic outcomes .

Properties

CAS No.

121117-72-4

Molecular Formula

C20H25N10O8P

Molecular Weight

564.4 g/mol

IUPAC Name

[(2R,5S)-5-(6-aminopurin-9-yl)oxolan-2-yl]methyl [(2S,3S,5R)-3-azido-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl hydrogen phosphate

InChI

InChI=1S/C20H25N10O8P/c1-10-5-29(20(32)26-19(10)31)15-4-12(27-28-22)13(38-15)7-36-39(33,34)35-6-11-2-3-14(37-11)30-9-25-16-17(21)23-8-24-18(16)30/h5,8-9,11-15H,2-4,6-7H2,1H3,(H,33,34)(H2,21,23,24)(H,26,31,32)/t11-,12+,13-,14+,15-/m1/s1

InChI Key

VWGBUXWULYJCCJ-QKGCVVFFSA-N

Isomeric SMILES

CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)COP(=O)(O)OC[C@H]3CC[C@H](O3)N4C=NC5=C(N=CN=C54)N)N=[N+]=[N-]

Canonical SMILES

CC1=CN(C(=O)NC1=O)C2CC(C(O2)COP(=O)(O)OCC3CCC(O3)N4C=NC5=C(N=CN=C54)N)N=[N+]=[N-]

Origin of Product

United States

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